Ethyl 4-ethoxyphenylacetate
CAS No.: 40784-88-1
Cat. No.: VC3776750
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40784-88-1 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | ethyl 2-(4-ethoxyphenyl)acetate |
| Standard InChI | InChI=1S/C12H16O3/c1-3-14-11-7-5-10(6-8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 |
| Standard InChI Key | KZWVNVPYBUGYTA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC(=O)OCC |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC(=O)OCC |
Introduction
Ethyl 4-ethoxyphenylacetate (CAS 40784-88-1) is an aromatic ester with diverse applications in chemical synthesis, fragrance formulation, and pharmaceutical research. This compound, systematically named ethyl 2-(4-ethoxyphenyl)acetate, exhibits distinct physicochemical properties that make it valuable across multiple scientific disciplines .
Synthesis Methods
Two primary synthetic routes have been documented:
A. Esterification Reaction
4-Ethoxyphenylacetic acid + Ethanol
→ Acid catalyst (H₂SO₄/TsOH)
→ Ethyl 4-ethoxyphenylacetate
B. Bromination Pathway
Ethyl 4-ethoxyphenylacetate undergoes radical bromination using N-bromosuccinimide (NBS) and Luperox® A70S in CCl₄ at 74°C to produce ethyl bromo(4-ethoxyphenyl)acetate .
| Method | Catalyst | Yield | Temperature |
|---|---|---|---|
| Esterification | H₂SO₄ | 85–92% | Reflux |
| Bromination | NBS/Luperox® A70S | 65–78% | 74°C |
Industrial and Research Applications
A. Fragrance Industry
-
Key component in floral and fruity perfume formulations due to its stable aromatic profile
B. Pharmaceutical Intermediates
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Precursor for synthesizing cyclopropane derivatives (e.g., 2,2-dichloro-1-(4-ethoxy phenyl)cyclopropane carboxylic acid)
-
Used in preparation of iminomalonate derivatives for medicinal chemistry studies
C. Chemical Research
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Substrate in green chemistry experiments exploring solvent-free esterification
Comparative Analysis with Structural Analogs
| Compound | Structural Difference | Key Property Variation |
|---|---|---|
| Ethyl 4-methoxyphenylacetate | Methoxy vs. ethoxy group | Higher volatility |
| Ethyl phenylacetate | No aromatic substituents | Reduced thermal stability |
| Ethyl 2-(4-chlorophenyl)acetate | Chlorine substitution | Increased biological activity |
The ethoxy group enhances electron-donating effects compared to methoxy analogs, influencing both reactivity and biological interaction profiles .
Environmental Profile
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Biodegradation: Predominantly undergoes aerobic degradation (t₁/₂ ≈ 15–30 days in soil)
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Mobility: Low soil penetration due to hydrophobic nature (log Kow = 2.8)
Recent Research Developments
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Antimicrobial Studies: Demonstrated moderate activity against Gram-positive bacteria at 500 μg/mL concentrations
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Synthetic Optimization: Microwave-assisted synthesis reduces reaction time by 60% compared to conventional methods
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Analytical Methods: HPLC-UV detection limit improved to 0.1 ppm using C18 reverse-phase columns
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